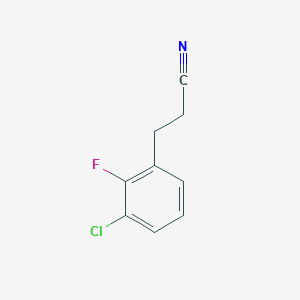
3-Chloro-2-fluorophenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluorophenylpropanenitrile is an organic compound with the molecular formula C9H7ClFN. It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorophenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Reduction: Amines or other reduced derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluorophenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-chloro-2-fluorophenylpropanenitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms facilitate the attack of nucleophiles on the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluorobenzaldehyde: A precursor in the synthesis of 3-chloro-2-fluorophenylpropanenitrile.
3-Chloro-2-fluorophenol: Another derivative of the same phenyl ring with different functional groups.
2-Chloro-3-fluorophenylacetonitrile: A structural isomer with the same molecular formula but different arrangement of atoms.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H7ClFN |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
3-(3-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2 |
Clave InChI |
HKSYMZKPYGZZCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















